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Compound Name: Armillaramide

Cat. No.: B1252038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Armillaramide is a naturally occurring sphingolipid isolated from the fungus Armillaria mellea.

Its structure has been identified as (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol.

As a ceramide-like molecule, Armillaramide is of significant interest to researchers in various

fields, including oncology, immunology, and dermatology, due to the diverse biological activities

of this class of lipids. The precise structural elucidation and characterization of Armillaramide
are fundamental for understanding its biological function and for any potential therapeutic

development. This technical guide provides a comprehensive overview of the spectroscopic

characterization of Armillaramide, focusing on Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopy. It includes detailed experimental protocols and quantitative data to

aid researchers in their studies of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For Armillaramide, ¹H and ¹³C NMR provide detailed information about the carbon skeleton

and the stereochemistry of the molecule.

¹H-NMR Data
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The ¹H-NMR spectrum of Armillaramide reveals characteristic signals for the long aliphatic

chains of the fatty acid and the sphingoid base, as well as for the protons in the polar head

group. The data presented below was obtained in a deuterated pyridine (C₅D₅N) solution.

Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-1a 4.59 dd 10.7, 4.2

H-1b 4.41 dd 10.7, 4.0

H-2 5.08 m

H-3 4.32 dd 4.7, 3.8

H-4 4.26 m

H-5 2.17 m

H-6 to H-17 1.2-1.4 br s

H-18 0.85 t 6.2

NH 8.53 d 8.8

H-2' 2.51 t 7.5

H-3' 1.75 m

H-4' to H-15' 1.2-1.4 br s

H-16' 0.85 t 6.2

¹³C-NMR Data
The ¹³C-NMR spectrum confirms the presence of the 34 carbon atoms in Armillaramide and

provides insight into their chemical environment. The data was acquired in a deuterated

pyridine (C₅D₅N) solution.
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Carbon Chemical Shift (δ) ppm

1 61.9

2 52.9

3 76.6

4 72.8

5 34.1

6 26.6

7 33.8

8-15 29.4-29.9

16 32.7

17 22.9

18 14.2

1' (C=O) 175.2

2' 35.6

3' 25.8

4'-13' 29.4-29.9

14' 32.7

15' 22.9

16' 14.2

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Armillaramide is characterized by absorptions corresponding to hydroxyl groups,

the amide linkage, and the long aliphatic chains.[1][2][3][4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1252038?utm_src=pdf-body
https://www.researchwithrutgers.com/en/publications/ftir-spectroscopy-studies-of-the-conformational-order-and-phase-b/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1831687/
https://www.researchgate.net/figure/R-spectra-of-ceramide-Cer-and-phosphatidylethanolamine-PE-from-1800-to-600-cm-1-and_fig1_373089440
https://pubmed.ncbi.nlm.nih.gov/11018673/
https://www.researchgate.net/publication/51821351_Fourier_transform_infrared_spectroscopy_studies_of_lipid_domain_formation_in_normal_and_ceramide_deficient_stratum_corneum_lipid_models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Expected Absorption
Range (cm⁻¹)

Description

O-H stretch 3500 - 3200

Broad absorption due to

hydrogen-bonded hydroxyl

groups.

N-H stretch 3350 - 3250 Amide N-H stretching.

C-H stretch 3000 - 2850

Asymmetric and symmetric

stretching of CH₂ and CH₃

groups in the aliphatic chains.

C=O stretch (Amide I) 1680 - 1630

Carbonyl stretching of the

amide group, indicative of

strong hydrogen bonding.

N-H bend (Amide II) 1570 - 1515
N-H bending coupled with C-N

stretching in the amide linkage.

CH₂ scissor 1480 - 1465 Methylene scissoring vibration.

C-O stretch 1100 - 1000

Stretching vibrations of the C-

O bonds in the hydroxyl

groups.

Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality and

reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified Armillaramide in 0.5-0.7

mL of deuterated pyridine (C₅D₅N). Ensure the sample is fully dissolved to obtain a

homogeneous solution. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz

instrument, equipped with a standard probe.
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¹H-NMR Acquisition:

Tune and shim the probe for the sample.

Acquire a standard one-dimensional ¹H-NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C-NMR Acquisition:

Acquire a one-dimensional ¹³C-NMR spectrum with proton decoupling.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a

relaxation delay of 2-5 seconds.

A larger number of scans will be necessary compared to ¹H-NMR (e.g., 1024 or more) to

obtain adequate signal intensity.

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate

software. This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra. For spectra recorded in C₅D₅N, the residual solvent signals can be

used as an internal reference.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount (1-2 mg) of the solid, purified Armillaramide directly onto the ATR

crystal.

Apply firm and even pressure using the pressure clamp to ensure good contact between

the sample and the crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.
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Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typically, spectra are recorded in the mid-IR range (4000-400 cm⁻¹).

Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio, with a

spectral resolution of 4 cm⁻¹.

Data Processing: The acquired sample spectrum is automatically ratioed against the

background spectrum to produce the final absorbance or transmittance spectrum. Perform

baseline correction if necessary.

Signaling Pathway
Armillaramide, as a phytosphingosine-type ceramide, is involved in the complex network of

sphingolipid metabolism and signaling. The de novo synthesis of ceramides is a fundamental

pathway that regulates various cellular processes.
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Caption: De novo biosynthesis pathway of Armillaramide and its role in cell signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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